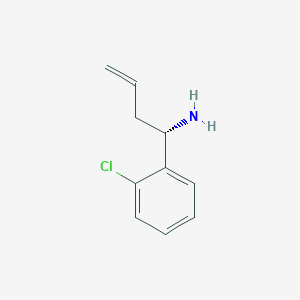

(S)-1-(2-Chlorophenyl)but-3-en-1-amine

Description

Contextualization of Chiral Amines in Organic Chemistry Research

Chiral amines are organic compounds that are fundamental to numerous areas of chemical and biological science. acs.orgchemscene.com As molecules containing a nitrogen atom bonded to a chiral carbon center, they exist as non-superimposable mirror images known as enantiomers. This stereochemical property is of paramount importance, as the specific three-dimensional arrangement of atoms can lead to vastly different interactions with other chiral molecules, such as biological receptors and enzymes. nih.gov

In the field of organic synthesis, chiral amines are highly prized as versatile building blocks and catalysts. They are integral structural motifs in a vast array of natural products, agrochemicals, and, most notably, pharmaceuticals. It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment. The demand for enantiomerically pure compounds has driven extensive research into methods for their creation, a field known as asymmetric synthesis. acs.org Methodologies such as the catalytic asymmetric hydrogenation of imines and the enantioselective allylation of imines have become powerful tools for accessing these critical structures with high efficiency and stereochemical control. acs.org

Significance of (S)-1-(2-Chlorophenyl)but-3-en-1-amine within Chiral Synthetic Intermediates

Within the broad class of chiral amines, this compound stands out as a significant chiral synthetic intermediate. It belongs to the structural class of homoallylic amines, which are characterized by an amino group located at a carbon atom gamma to a carbon-carbon double bond. These motifs are particularly valuable precursors for the synthesis of more complex molecules, including various heterocycles and pharmacologically active compounds.

The specific significance of this compound is demonstrated by its use as a key intermediate in the development of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a central role in the signaling pathways of the innate immune system and is considered an important therapeutic target for a range of inflammatory and autoimmune diseases. acs.org

The synthesis of these advanced IRAK4 inhibitors relies on the precise stereochemistry and functional handles present in the this compound building block. Its enantiomerically pure (S)-configuration is crucial for the ultimate biological activity of the final inhibitor molecules.

Detailed Research Findings

The preparation of enantiomerically pure this compound has been achieved through asymmetric synthesis, a testament to modern catalytic methods. The detailed findings below are derived from patent literature describing its preparation as a key intermediate for IRAK4 inhibitors.

The synthesis involves a three-component reaction that generates the chiral center in a highly controlled manner. This method utilizes a chiral catalyst to direct the formation of the desired (S)-enantiomer.

Table 1: Synthesis of this compound

| Step | Description |

|---|---|

| Reaction Setup | A solution of 2-chlorobenzaldehyde (B119727) and a chiral phosphoric acid catalyst in toluene (B28343) is prepared in a reactor. |

| Reagent Addition | Allylboronic acid pinacol (B44631) ester is added, followed by the slow addition of a solution of ammonia (B1221849) in methanol (B129727). |

| Reaction Conditions | The reaction mixture is stirred at a controlled temperature of 25 °C for approximately 16 hours. |

| Work-up | Upon completion, the reaction is quenched with an aqueous solution of sodium hydroxide (B78521) and extracted with ethyl acetate (B1210297). The organic layers are combined, dried, and concentrated under vacuum to yield the crude product. |

| Purification | The crude material is purified via chromatography to afford the final compound. |

This synthetic protocol highlights a sophisticated approach to asymmetric amine synthesis, where the chiral catalyst ensures the formation of the specific (S)-enantiomer with high fidelity.

The identity and structure of the synthesized compound are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Characterization Data for this compound

| Property | Data |

|---|---|

| Appearance | Colorless Oil |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.63 (dd, J=7.7, 1.7 Hz, 1H), 7.33 (dd, J=7.9, 1.4 Hz, 1H), 7.23 (td, J=7.7, 1.8 Hz, 1H), 7.15 (td, J=7.5, 1.4 Hz, 1H), 5.86-5.76 (m, 1H), 5.16-5.10 (m, 2H), 4.49 (t, J=6.7 Hz, 1H), 2.50-2.36 (m, 2H), 1.73 (s, 2H). |

The ¹H NMR spectrum provides a detailed fingerprint of the molecule, confirming the presence of the 2-chlorophenyl group, the allyl group, and the correct connectivity of the atoms.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12ClN |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

(1S)-1-(2-chlorophenyl)but-3-en-1-amine |

InChI |

InChI=1S/C10H12ClN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10H,1,5,12H2/t10-/m0/s1 |

InChI Key |

PTIDTACXPPQDAI-JTQLQIEISA-N |

Isomeric SMILES |

C=CC[C@@H](C1=CC=CC=C1Cl)N |

Canonical SMILES |

C=CCC(C1=CC=CC=C1Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for S 1 2 Chlorophenyl but 3 En 1 Amine

Overview of Synthetic Strategies

The principal approaches to obtaining (S)-1-(2-Chlorophenyl)but-3-en-1-amine can be broadly categorized into two main pathways: the asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture. Asymmetric synthesis aims to directly generate the desired (S)-enantiomer through the use of chiral catalysts or auxiliaries. This is often a more atom-economical approach. nih.gov In contrast, resolution separates the desired enantiomer from a 50:50 mixture of the (S) and (R) forms, a method that is well-established but inherently limited to a 50% maximum yield for the target enantiomer without a racemization process for the unwanted enantiomer. rsc.org

The choice of strategy often depends on factors such as the availability of starting materials, the desired level of enantiopurity, and scalability. For this compound, both avenues offer viable, albeit distinct, synthetic routes.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to the desired enantiomer, often with high efficiency and stereocontrol. nih.gov These methods are at the forefront of modern organic synthesis.

Catalytic methods are highly sought after due to the use of small amounts of a chiral catalyst to generate large quantities of the chiral product.

While specific data on polyborate catalysts for the synthesis of this compound is not extensively documented, the principles of chiral Brønsted acid catalysis are highly relevant. Chiral phosphoric acids, for instance, which are related to polyborate systems in their mode of action, have been successfully employed in the asymmetric synthesis of homoallylic amines. nih.gov These catalysts function by activating the imine substrate towards nucleophilic attack by the allylating agent through hydrogen bonding, creating a chiral environment that directs the approach of the nucleophile to one face of the imine, thus leading to the preferential formation of one enantiomer. A similar catalytic cycle can be envisioned for the synthesis of the target compound, likely starting from the corresponding N-protected imine of 2-chlorobenzaldehyde (B119727).

Metal-catalyzed reactions represent a powerful tool for the formation of C-N bonds. acs.org The synthesis of chiral homoallylic amines, such as this compound, can be achieved through the enantioselective allylation of an imine derived from 2-chlorobenzaldehyde. acs.org

One prominent example involves the use of a chiral bisoxazoline ligand in combination with a metal salt, such as zinc iodide, to catalyze the reaction between an imine and an allylsilane. acs.org The chiral ligand-metal complex coordinates to the imine, creating a sterically defined environment that dictates the facial selectivity of the allylation.

A representative reaction is the allylation of an N-benzylimine of 2-chlorobenzaldehyde with allyltrimethylsilane. The reaction would be catalyzed by a chiral metal complex, affording the N-protected precursor to the final amine. Subsequent deprotection would yield the target compound.

Table 1: Hypothetical Metal-Catalyzed Asymmetric Allylation of 2-Chlorobenzaldehyde Imine

| Entry | Catalyst (mol%) | Ligand | Allylating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | 10 | Chiral Bisoxazoline | Allyltrimethylsilane | CH₂Cl₂ | 25 | 85 | 92 |

| 2 | 5 | Chiral Phosphine (B1218219) | Allyltributyltin | THF | 0 | 90 | 95 |

This table is illustrative and based on typical results for similar substrates as reported in the literature.

The use of a chiral auxiliary is a classic and reliable method for controlling stereochemistry. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.com For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom of an imine precursor.

A common and effective class of chiral auxiliaries are the tert-butanesulfinamides. wikipedia.org The reaction of (R)-tert-butanesulfinamide with 2-chlorobenzaldehyde would form the corresponding N-sulfinylimine. The addition of an allyl Grignard reagent to this imine proceeds through a six-membered ring transition state, where the magnesium coordinates to both the oxygen and nitrogen of the sulfinyl group. This coordination, along with the steric bulk of the tert-butyl group, directs the allyl nucleophile to attack one face of the C=N double bond, leading to a high degree of diastereoselectivity. wikipedia.org Subsequent removal of the sulfinyl group with an acid yields the desired (S)-amine.

Table 2: Chiral Auxiliary-Mediated Synthesis of this compound

| Step | Reagents and Conditions | Intermediate/Product | Diastereomeric Ratio/ee |

| 1 | 2-chlorobenzaldehyde, (R)-tert-butanesulfinamide, CuSO₄, DCM | (R,E)-N-(2-chlorobenzylidene)-2-methylpropane-2-sulfinamide | N/A |

| 2 | Allylmagnesium bromide, THF, -78 °C | (R)-N-((S)-1-(2-chlorophenyl)but-3-en-1-yl)-2-methylpropane-2-sulfinamide | >95:5 dr |

| 3 | HCl in MeOH | This compound | >95% ee |

This table outlines a typical reaction sequence and expected outcomes based on established literature for similar substrates. wikipedia.orgthieme-connect.com

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes can perform reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions. csic.es

For the synthesis of this compound, enzymatic kinetic resolution of the corresponding racemic amine is a highly viable strategy. This method involves the use of an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. researchgate.net For example, Candida antarctica lipase B (CAL-B) is a widely used and robust enzyme for the resolution of amines. csic.es

In a typical procedure, the racemic 1-(2-chlorophenyl)but-3-en-1-amine (B12041297) is treated with an acyl donor, such as ethyl acetate (B1210297), in the presence of CAL-B. The enzyme will preferentially catalyze the acylation of the (R)-enantiomer, forming the corresponding amide. The unreacted (S)-enantiomer can then be separated from the amide.

Table 3: Enzymatic Resolution of Racemic 1-(2-Chlorophenyl)but-3-en-1-amine

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of (S)-amine (%) |

| Candida antarctica lipase B (CAL-B) | Ethyl Acetate | Heptane | ~50 | >99 |

| Subtilisin | 2,2,2-Trifluoroethyl butyrate | 3-Methyl-3-pentanol | ~50 | >90 |

This table presents expected results based on the enzymatic resolution of structurally similar amines. researchgate.netnih.gov

Diastereoselective Synthesis

The synthesis of enantiomerically pure amines often relies on diastereoselective strategies, where a chiral auxiliary or catalyst directs the formation of a specific stereoisomer. In the context of producing this compound, a diastereoselective approach could involve the reaction of a prochiral precursor with a chiral reagent or the separation of diastereomeric intermediates.

One established method involves the diastereoselective reduction of a chiral imine or the addition of a nucleophile to it. For instance, an imine formed from 2-chlorobenzaldehyde and a chiral amine auxiliary can be subjected to allylation. The stereochemical outcome of the addition of an allyl nucleophile (e.g., allylmagnesium bromide or allyltributyltin) would be influenced by the chiral auxiliary, leading to a diastereomeric mixture of homoallylic amines. Subsequent removal of the auxiliary would yield the enantiomerically enriched target compound.

Another powerful strategy is the aza-Cope rearrangement–Mannich cyclization, which can exhibit high levels of diastereoselectivity. acs.org In this tandem reaction, the stereochemistry can be controlled by chiral elements within the starting material, leading to the formation of complex cyclic products with high diastereomeric excess. acs.org While often used for synthesizing pyrrolidines, the principles of stereocontrol in the initial aza-Cope rearrangement could be adapted for the synthesis of acyclic chiral amines. The choice of catalyst, such as a Lewis acid like BF₃·OEt₂, can significantly influence the diastereoselectivity of the reaction. acs.org

Diastereoselective synthesis may also be achieved through methods like the sulfa-Michael addition to cyclobutenes, which has been shown to proceed with high diastereoselectivity (dr >95:5) in the presence of a suitable base like DBU. rsc.org Although applied to different structures, the underlying principle of using a catalyst to control the stereoselective formation of a new bond is broadly applicable. rsc.orgnih.gov

General Synthetic Routes (Racemic or Enantiomeric Mixtures)

General synthetic routes that produce racemic or enantiomeric mixtures of 1-(2-Chlorophenyl)but-3-en-1-amine are foundational and can be coupled with resolution techniques to isolate the desired (S)-enantiomer.

Condensation Reactions with Amine Precursors

Condensation reactions are a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate. nih.govrsc.org For the synthesis of 1-(2-Chlorophenyl)but-3-en-1-amine, the initial step would be the condensation of 2-chlorobenzaldehyde with ammonia (B1221849) or a primary amine precursor.

This reaction forms a Schiff base (imine), which is a key intermediate for subsequent reduction or functionalization. libretexts.org The reaction is often carried out in a suitable solvent like methanol (B129727) or dichloromethane (B109758). rsc.org The equilibrium of imine formation can be driven forward by removing the water formed during the reaction.

| Reactants | Intermediate | Significance |

| 2-Chlorobenzaldehyde, Ammonia | N-(2-chlorobenzylidene)methanimine | Precursor for primary amine synthesis |

| 2-Chlorobenzaldehyde, Allylamine | N-allyl-1-(2-chlorophenyl)methanimine | Precursor for a secondary amine, which could be further modified |

Alkylation Reactions (e.g., Sulfonate Ester-Mediated Alkylation)

Alkylation of amines with alkyl halides or sulfonates is a direct method for forming C-N bonds. acsgcipr.org In a potential synthesis of the target molecule, a pre-formed amine could be alkylated. However, a more relevant application in this context is the alkylation of a nucleophile with a substrate containing the 2-chlorophenyl group and a leaving group.

A more common approach involves the S_N2 alkylation of ammonia or a primary amine with a suitable electrophile. libretexts.org For example, 1-(2-chlorophenyl)-4-bromobut-1-ene could theoretically be reacted with ammonia, but such reactions are often difficult to control and can lead to overalkylation. libretexts.orgmasterorganicchemistry.com

A more controlled method involves using sulfonate esters as leaving groups. These are often formed in situ from the corresponding alcohol. acsgcipr.org The reactivity is typically high, proceeding via an S_N2 mechanism which results in the inversion of stereochemistry at the reaction center. acsgcipr.org

| Leaving Group | Reactivity Comparison | Mechanism | Key Features |

| Iodide (I⁻) | RI > RBr > RCl >> RF | S_N2 | Often formed in situ (Finkelstein reaction) |

| Mesylate (OMs) | Similar or better than alkyl halides | S_N2 | Good leaving group, formed from alcohol + MsCl |

| Tosylate (OTs) | Similar or better than alkyl halides | S_N2 | Good leaving group, formed from alcohol + TsCl |

| Triflate (OTf) | Very reactive | S_N2/S_N1 | Excellent leaving group for less reactive systems |

This table summarizes general principles of sulfonate ester-mediated alkylation reactions.

Reduction of Imine Intermediates

The reduction of the imine formed from the condensation of 2-chlorobenzaldehyde and an amine is a critical step to obtain the final amine product. thieme-connect.de This transformation can be achieved using a variety of reducing agents. libretexts.orgmasterorganicchemistry.com

Commonly used reagents include sodium borohydride (B1222165) (NaBH₄) and, for greater selectivity, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN is particularly useful because it can selectively reduce the protonated imine (iminium ion) in the presence of the starting aldehyde, maximizing the yield of the desired amine. masterorganicchemistry.com

Another powerful method is catalytic hydrogenation. thieme-connect.de The imine can be reduced using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or platinum. thieme-connect.de This method is often very efficient and can provide high yields. thieme-connect.de

| Reducing Agent | Typical Conditions | Selectivity | Reference |

| Sodium Borohydride (NaBH₄) | Methanol, 0 °C to rt | Reduces both aldehydes and imines | masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | pH ~4-5 | Selectively reduces iminium ions over carbonyls | masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, THF or EtOH | High efficiency, can be diastereoselective | thieme-connect.de |

| Lithium Aluminum Hydride (LiAlH₄) | THF, reflux | Strong, non-selective reducing agent | libretexts.org |

Palladium-Catalyzed Allylic Amination

Palladium-catalyzed allylic amination represents a modern and efficient method for the synthesis of allylic amines. This reaction involves the coupling of an amine with an allylic substrate, such as an allylic acetate or carbonate, in the presence of a palladium catalyst.

For the synthesis of 1-(2-Chlorophenyl)but-3-en-1-amine, a direct approach is less common. A more plausible strategy would involve the palladium-catalyzed reaction between 2-chloroaniline (B154045) and an allylic electrophile like 1,3-butadiene (B125203) monoepoxide or a related species. However, a more general approach is the amination of allylic C-H bonds. rsc.org For instance, a palladium catalyst can activate an N-allyl imine, allowing for subsequent nucleophilic attack to form substituted aza-1,3-dienes. nih.gov This highlights the versatility of palladium catalysis in forming C-N bonds at allylic positions. rsc.orgnih.gov The development of new phosphine ligands continues to improve the scope and efficiency of these reactions, even allowing for the use of aqueous ammonia as the nitrogen source in some cases. nih.gov

Aza-Cope Rearrangement Strategies

The aza-Cope rearrangement is a powerful sigmatropic rearrangement used in the synthesis of nitrogen-containing molecules. wikipedia.orgchem-station.com It is a heteroatomic version of the Cope rearrangement, involving a 1-aza-1,5-diene system. The cationic 2-aza-Cope rearrangement is particularly useful synthetically because it proceeds at lower temperatures than its all-carbon counterpart. wikipedia.org

A highly valuable variant is the tandem aza-Cope/Mannich reaction. acs.orgwikipedia.org This sequence is typically initiated by forming an iminium ion, which then undergoes a acs.orgacs.org-sigmatropic rearrangement. The resulting enol intermediate can then participate in an intramolecular Mannich cyclization. thieme-connect.denih.gov This strategy allows for the rapid construction of complex cyclic amines, such as pyrrolidines and other alkaloids. wikipedia.orgnih.gov While typically used for cyclic systems, the principles of the initial rearrangement could be harnessed to construct acyclic homoallylic amines like this compound, especially if the subsequent cyclization step is suppressed. The reaction is known to be stereospecific, making it a valuable tool in asymmetric synthesis. chem-station.com

Chiral Resolution Techniques for 1-(2-Chlorophenyl)but-3-en-1-amine

The separation of the racemic mixture of 1-(2-chlorophenyl)but-3-en-1-amine into its constituent enantiomers is a critical step in obtaining the desired (S)-isomer. wikipedia.org This process, known as chiral resolution, can be achieved through chemical or chromatographic methods. wikipedia.org

Chemical Resolution Methods

Chemical resolution involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These salts, having different physical properties, can then be separated by fractional crystallization. wikipedia.orglibretexts.org For the resolution of a racemic base like 1-(2-chlorophenyl)but-3-en-1-amine, chiral acids are commonly employed as resolving agents. libretexts.org

One of the most prevalent and economically viable methods utilizes tartaric acid. researchgate.net The reaction of racemic 1-(2-chlorophenyl)but-3-en-1-amine with an enantiomerically pure form of tartaric acid, such as (+)-tartaric acid, results in the formation of two diastereomeric salts: ((S)-amine)-(+)-tartrate and ((R)-amine)-(+)-tartrate. libretexts.orgquora.com Due to their different solubilities, one of these salts will preferentially crystallize from a suitable solvent system. rsc.org

The efficiency of this separation is dependent on several factors, including the choice of solvent and the crystallization conditions. After separation, the desired enantiomer is recovered by treating the diastereomeric salt with a base to neutralize the tartaric acid. wikipedia.org This method, while effective, can be laborious and may require multiple recrystallizations to achieve high enantiomeric purity. libretexts.org

Table 1: Common Chiral Resolving Acids for Amines

| Resolving Agent | Chemical Class |

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid |

| (-)-Malic Acid | Chiral Dicarboxylic Acid |

| (-)-Mandelic Acid | Chiral α-Hydroxy Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid |

This table presents a selection of commonly used chiral acids for the resolution of racemic amines. libretexts.org

Chromatographic Resolution (e.g., Chiral HPLC)

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) offers a powerful and analytical method for the separation of enantiomers. mdpi.com This technique, known as chiral HPLC, relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase. wikipedia.org

For the resolution of 1-(2-chlorophenyl)but-3-en-1-amine, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, can be highly effective. mdpi.comsigmaaldrich.com The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times and allowing for their separation. wikipedia.org

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal resolution. mdpi.com The flow rate and temperature can also be adjusted to improve the separation efficiency. sigmaaldrich.com Chiral HPLC is not only used for analytical determination of enantiomeric excess but can also be scaled up for preparative separations to isolate pure enantiomers. researchgate.net

Table 2: Comparison of Chiral Resolution Techniques

| Feature | Chemical Resolution | Chiral HPLC |

| Principle | Formation and separation of diastereomeric salts | Differential interaction with a chiral stationary phase |

| Advantages | Cost-effective for large scale, well-established | High resolution, applicable to a wide range of compounds, analytical and preparative scale |

| Disadvantages | Can be time-consuming, requires suitable resolving agent, may require multiple crystallizations | Higher cost of columns and equipment, requires method development |

This table provides a comparative overview of the two primary methods for resolving racemic 1-(2-chlorophenyl)but-3-en-1-amine.

Optimization of Reaction Conditions and Yields

Achieving a high yield and purity of this compound requires careful optimization of the reaction parameters. This involves a systematic study of catalyst loading, solvent effects, temperature, and reaction time.

Catalyst Loading and Solvent Effects

In synthetic routes where a catalyst is employed, its loading is a critical parameter. Insufficient catalyst may lead to a slow or incomplete reaction, while excessive amounts can increase costs and potentially lead to side reactions. The optimal catalyst loading is typically determined empirically through a series of experiments.

The choice of solvent can significantly influence the reaction rate, yield, and even the stereoselectivity of a reaction. For the synthesis of amines, solvents such as acetonitrile (B52724), N-methyl-2-pyrrolidone (NMP), and pyridine (B92270) are often used. researchgate.net The polarity and coordinating ability of the solvent can affect the solubility of reactants and intermediates, as well as the stability of the transition states. For instance, in some nucleophilic substitution reactions, the use of a polar aprotic solvent like DMF has been shown to be beneficial. researchgate.net

Temperature and Reaction Time Parameters

Temperature is a key factor that controls the rate of a chemical reaction. Generally, higher temperatures lead to faster reaction rates. However, for the synthesis of chiral molecules, elevated temperatures can sometimes lead to racemization or the formation of undesired byproducts. researchgate.net Therefore, the reaction temperature must be carefully controlled to balance reaction speed with selectivity and product stability. For some amine syntheses, reaction temperatures can range from ambient temperature to over 100°C, depending on the specific reactants and catalysts involved. researchgate.netacs.org

Reaction time is another crucial parameter that needs to be optimized. The reaction should be allowed to proceed for a sufficient duration to ensure maximum conversion of the starting materials. However, excessively long reaction times can lead to the degradation of the product or the formation of byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or HPLC is essential to determine the optimal reaction time.

Table 3: Illustrative Reaction Parameter Optimization

| Parameter | Condition A | Condition B | Condition C |

| Catalyst Loading | 1 mol% | 2.5 mol% | 5 mol% |

| Solvent | Toluene (B28343) | Acetonitrile | DMF |

| Temperature | 25 °C | 50 °C | 80 °C |

| Reaction Time | 12 h | 24 h | 48 h |

This table illustrates a hypothetical design of experiments for optimizing reaction conditions. The optimal combination would be determined by analyzing the yield and purity of the product under each set of conditions. researchgate.netacs.org

Byproduct Formation and Control

To control byproduct formation, it is important to carefully select the reaction conditions. For instance, using a suitable base and controlling the stoichiometry of the reactants can minimize side reactions. researchgate.net The order of addition of reagents can also play a role in preventing the formation of unwanted products. rsc.org Purification techniques such as column chromatography are often necessary to remove any byproducts and isolate the desired this compound in high purity. nih.gov

Industrial Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production necessitates a focus on methodologies that are not only scalable but also safe, cost-effective, and sustainable. For chiral amines like this compound, this involves moving beyond classical batch processing towards more advanced manufacturing techniques.

Continuous Flow Processes

Continuous flow chemistry has emerged as a transformative technology for the manufacturing of fine chemicals and APIs. researchgate.net This approach involves pumping reagents through a network of tubes and reactors, enabling precise control over reaction parameters such as temperature, pressure, and mixing. The advantages over traditional batch production are numerous, including improved safety due to smaller reaction volumes, enhanced heat and mass transfer, higher consistency, and greater productivity. researchgate.net

For the synthesis of chiral amines, continuous flow systems often incorporate packed-bed reactors containing immobilized catalysts. This setup is particularly advantageous for asymmetric catalysis, as it allows for the efficient use and recovery of expensive chiral catalysts, such as enzymes (biocatalysis) or transition-metal complexes. acs.org A potential continuous flow process for producing this compound could involve the asymmetric reduction of a corresponding imine or the reductive amination of a ketone precursor. mdpi.com

A hypothetical flow setup might feature:

Pumps: To introduce the ketone/imine precursor and the amine source/reducing agent into the system at precise flow rates.

Packed-Bed Reactor: A column packed with a solid support onto which a chiral catalyst is immobilized. For instance, a transaminase enzyme could be used for asymmetric amination. nih.govfrontiersin.org

Temperature and Pressure Control: The reactor would be housed within a unit that maintains optimal temperature, while a back-pressure regulator ensures the solvent can be heated above its boiling point to accelerate the reaction safely. researchgate.net

In-line Purification: Downstream modules could be integrated to perform continuous work-up and purification, such as liquid-liquid extraction to remove byproducts or unreacted starting materials. researchgate.net

This integrated approach, sometimes referred to as a "telescoped" synthesis, minimizes manual handling and intermediate isolation steps, streamlining the entire manufacturing process. researchgate.net

Table 1: Representative Parameters for Continuous Flow Synthesis of Chiral Amines

This table illustrates typical process parameters for the synthesis of chiral amines using continuous flow technology, based on data from analogous processes.

| Parameter | Typical Value/Range | Significance |

|---|---|---|

| Catalyst Type | Immobilized Transaminase or Imine Reductase | Enables catalyst reuse and high enantioselectivity. mdpi.comfrontiersin.org |

| Reactor Type | Packed-Bed Reactor (PBR) | Provides high catalyst loading and efficient reactant contact. researchgate.net |

| Residence Time | 5 - 30 minutes | Significantly shorter than batch reactions, increasing throughput. researchgate.net |

| Temperature | 40 - 100 °C | Optimized for catalyst activity and reaction rate; higher temperatures are safely achievable in flow. researchgate.net |

| Substrate Concentration | 50 - 200 mM | Higher concentrations are often achievable compared to batch, improving process intensity. frontiersin.org |

| Enantiomeric Excess (ee) | >99% | Flow systems provide precise control, leading to high stereoselectivity. acs.orgresearchgate.net |

| Productivity (Space-Time Yield) | g L⁻¹ h⁻¹ | A key metric for industrial efficiency, often significantly higher in flow processes. nih.gov |

Green Chemistry Principles in Synthesis

Green chemistry is a framework of twelve principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The industrial synthesis of this compound provides multiple opportunities to apply these principles, leading to more sustainable and economical manufacturing.

Key Green Chemistry Applications:

Catalysis: The use of catalysts is preferred over stoichiometric reagents (Principle 9). Biocatalysis, employing enzymes like transaminases or amine dehydrogenases, is a particularly green approach. acs.orgfrontiersin.org These enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, and exhibit exceptional chemo-, regio-, and enantioselectivity, which minimizes the need for protecting groups and reduces waste. acs.org

Safer Solvents: Principle 5 encourages the use of safer solvents and reaction conditions. Traditional organic solvents can be replaced with greener alternatives such as water, ethanol, or supercritical fluids. Biocatalytic reactions are frequently performed in water, which is the most environmentally benign solvent. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product (Principle 2). Asymmetric reductive amination is a highly atom-economical route to chiral amines, as it combines a ketone, an amine source (like ammonia), and a reducing agent (like hydrogen gas) to form the desired product with water as the only major byproduct. rsc.org

Waste Prevention: The most important principle is to prevent waste rather than treating it after it has been created (Principle 1). By combining high-selectivity catalysis with continuous processing, the formation of byproducts and purification-related waste can be drastically reduced. acs.org

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for a Chiral Amine

This table contrasts a hypothetical traditional synthesis with a green chemistry approach for producing a chiral amine like this compound.

| Aspect | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Reagents | Stoichiometric chiral resolving agents or metal hydrides. | Catalytic amounts of an enzyme (e.g., Transaminase) or a transition metal catalyst. acs.orgmdpi.com |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) or ethers (e.g., THF). | Water, ethanol, or minimal solvent usage. nih.gov |

| Process Type | Multi-step batch processing with intermediate isolations. | Continuous flow, "telescoped" synthesis. researchgate.net |

| Atom Economy | Low, due to use of resolving agents that become waste. | High, especially in direct asymmetric amination. rsc.org |

| Energy Use | Often requires very low (cryogenic) or high temperatures. | Mild conditions (e.g., 20-50 °C), reducing energy demand. acs.org |

| Waste Generation | High E-Factor (kg waste/kg product). | Low E-Factor, minimal byproduct formation. acs.org |

By integrating continuous flow technology with the principles of green chemistry, the industrial-scale synthesis of this compound can be achieved in a manner that is not only economically competitive but also environmentally responsible.

Chemical Reactivity and Transformations of S 1 2 Chlorophenyl but 3 En 1 Amine

Reactions of the Amine Moiety

The primary amine group is a versatile functional handle, susceptible to oxidation, reduction, alkylation, acylation, and formylation, enabling the introduction of new functional groups and the modification of the compound's properties.

The primary amine of (S)-1-(2-chlorophenyl)but-3-en-1-amine can be oxidized to form either an imine or a nitrile, depending on the reagents and reaction conditions.

The oxidation to an imine, specifically (E)-1-(2-chlorophenyl)but-3-en-1-imine, can be achieved through various methods. Catalytic aerobic oxidation, employing systems like ortho-naphthoquinone (o-NQ) in conjunction with copper salts, presents a modular approach for the synthesis of imines from primary amines. organic-chemistry.org Other methods may utilize oxidants such as manganese dioxide or iodosobenzene, sometimes in the presence of metal porphyrin catalysts. organic-chemistry.orgrsc.org

Further oxidation can convert the primary amine directly into a nitrile, yielding (S)-2-chloro-α-vinylbenzeneacetonitrile. This transformation requires more potent oxidizing systems. Heterogeneous catalysts like ruthenium supported on alumina (B75360) can facilitate the oxidation of primary amines to nitriles using molecular oxygen or air. organic-chemistry.org Alternatively, reagents such as trichloroisocyanuric acid in the presence of catalytic TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) or hypervalent iodine reagents like Dess-Martin periodinane (DMP) are effective for converting primary benzylic amines to their corresponding nitriles. organic-chemistry.org

Table 1: Representative Oxidation Methods for Primary Amines

| Reaction Type | Reagent/Catalyst System | Product Type | Reference |

|---|---|---|---|

| Aerobic Oxidation | ortho-Naphthoquinone / Cu(OAc)₂ | Imine | organic-chemistry.org |

| Catalytic Oxidation | Ru/Al₂O₃, O₂ | Nitrile or Imine | organic-chemistry.org |

| Stoichiometric Oxidation | Trichloroisocyanuric acid / TEMPO | Nitrile | organic-chemistry.org |

| Stoichiometric Oxidation | Dess-Martin Periodinane (DMP) | Nitrile | organic-chemistry.org |

| Catalytic Oxidation | Manganese(III) Salen / Iodosobenzene | Imine | rsc.org |

While the direct reduction of a primary amine is not a common transformation, the amine moiety can participate in reductive processes. A key example is reductive amination, where the amine first condenses with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ. masterorganicchemistry.com Reacting this compound with an aldehyde (e.g., acetaldehyde) would form a secondary amine (e.g., (S)-N-ethyl-1-(2-chlorophenyl)but-3-en-1-amine).

This process is typically carried out using selective reducing agents that readily reduce the iminium ion intermediate without affecting the carbonyl reactant. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for this purpose. masterorganicchemistry.comharvard.edu Other common reagents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄), often used in methanol (B129727) which facilitates imine formation. masterorganicchemistry.comharvard.edu This method avoids the overalkylation often seen with direct alkylation techniques. masterorganicchemistry.com

Alkylation: The nitrogen atom of the primary amine can be alkylated to form secondary or tertiary amines. Direct alkylation with alkyl halides can be difficult to control, often leading to multiple alkylations. masterorganicchemistry.com A more controlled and widely used method is the aforementioned reductive amination, which allows for the stepwise introduction of alkyl groups. masterorganicchemistry.comorganic-chemistry.org

Acylation: The primary amine readily reacts with acylating agents to form stable amide derivatives. This can be achieved using acyl chlorides or acid anhydrides in the presence of a base. A more contemporary and versatile method involves the use of a carboxylic acid with a peptide coupling agent. For instance, reacting the amine with a carboxylic acid in the presence of a reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide) yields the corresponding N-acyl derivative. acs.org

Table 2: Examples of Amine Acylation and Coupling Agents

| Acylating Agent | Coupling Agent/Base | Product | Reference |

|---|---|---|---|

| Carboxylic Acid | HATU / DIPEA | Amide | acs.org |

| Carboxylic Acid | EDCI / N-Methylmorpholine | Amide | nih.gov |

| Acetic Formic Anhydride (B1165640) | Not Required | Formamide | scispace.com |

| Acyl Chloride | Triethylamine (B128534) or Pyridine (B92270) | Amide | acs.org |

N-formylation is a specific type of acylation that introduces a formyl group (-CHO) onto the nitrogen atom, producing N-((S)-1-(2-chlorophenyl)but-3-en-1-yl)formamide. This transformation can be accomplished using several methods. A common and practical approach is the use of formic acid, often heated with the amine in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct. nih.govscispace.com The reaction can also be performed under solvent-free conditions. nih.govscholarsresearchlibrary.com Other formylating agents include acetic formic anhydride and chloral. nih.govscispace.com For sensitive substrates, milder conditions can be used, such as employing peptide coupling additives like EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) with formic acid in aqueous solvent systems. nih.gov

Table 3: Common Methods for N-Formylation of Primary Amines

| Formylating Reagent | Conditions | Key Features | Reference |

|---|---|---|---|

| Formic Acid | Toluene, reflux with Dean-Stark trap | Practical, good yields | scispace.com |

| Formic Acid | Neat, 80 °C | Solvent-free | nih.govscholarsresearchlibrary.com |

| Formic Acid / EDCI | Water or Water/DMF | Mild, suitable for complex molecules | nih.gov |

| Chloral | Low temperature | Excellent yields, chloroform (B151607) byproduct | nih.gov |

Reactions of the Alkenyl Moiety

The terminal butenyl group provides a site for addition reactions, most notably hydrogenation.

The carbon-carbon double bond of the butenyl side chain can be selectively reduced to a single bond through hydrogenation. This transformation converts this compound into its saturated analogue, (S)-1-(2-chlorophenyl)butan-1-amine, without affecting the chloro-substituted aromatic ring or the amine functional group.

This selective reduction is typically achieved via catalytic hydrogenation using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel under an atmosphere of hydrogen gas. mdpi.com The direct chemical hydrogenation of such double bonds can also be performed with complexes of metals like iridium, palladium, and ruthenium under controlled conditions. mdpi.com Furthermore, biotechnological approaches using yeast cultures can serve as a green alternative for the selective hydrogenation of C=C double bonds in functionalized molecules. mdpi.com

Electrophilic Additions

The but-3-enyl group, with its terminal double bond, is susceptible to electrophilic addition reactions. The regioselectivity of these additions is governed by the Markovnikov rule, where the electrophile adds to the terminal carbon (C4) and the nucleophile adds to the more substituted carbon (C3). However, the presence of the adjacent chiral amine can influence the stereochemical outcome of these reactions.

A prominent example of this reactivity is the epoxidation of the alkene. While specific studies on this compound are not prevalent, research on analogous chiral homoallylic amines and alcohols demonstrates that this transformation can proceed with high diastereoselectivity. ntu.edu.sgacs.org The existing (S)-stereocenter at C1 directs the epoxidizing agent (like m-CPBA or a metal-peroxo species) to one face of the alkene, leading to the preferential formation of one of the two possible diastereomeric epoxides.

Catalytic systems have been developed for the asymmetric epoxidation of homoallylic amines, often requiring protection of the amine group to prevent side reactions like N-oxidation. ntu.edu.sg For instance, tungsten-based catalysts with hydrogen peroxide have proven effective for the epoxidation of homoallylic alcohols, yielding products with high enantiomeric excess, a principle that extends to homoallylic amines. acs.orgorganic-chemistry.org

Cycloaddition Reactions

The terminal alkene of this compound can participate in cycloaddition reactions, serving as the 2π-electron component. The viability and nature of these reactions depend on the reaction partner and conditions.

[3+2] Cycloadditions: Reactions with 1,3-dipoles, such as nitrones or azides, can lead to the formation of five-membered heterocyclic rings. nih.govmdpi.com For example, a [3+2] cycloaddition with a nitrone could yield an isoxazolidine (B1194047) ring system. The stereochemistry of the resulting heterocycle would be influenced by the existing chiral center in the amine. DFT calculations on similar systems suggest that these reactions can proceed with high regio- and stereoselectivity. mdpi.comrsc.org

[4+2] Cycloadditions (Diels-Alder): As a dienophile, the butenyl group's reactivity is modest due to the lack of activating electron-withdrawing groups. Therefore, reactions with electron-rich dienes would typically require forcing conditions (high temperature or pressure) or Lewis acid catalysis to proceed efficiently.

Formal Cycloadditions: Under Lewis acid catalysis, formal [3+2] cycloadditions between epoxides and alkenes have been reported to produce tetrahydrofuran (B95107) rings. mdpi.com While this involves a different starting material, it illustrates a potential pathway for forming five-membered rings from alkene functionalities.

Reactions of the Chlorophenyl Moiety

The 2-chlorophenyl group is a key site for transformations that can significantly modify the molecule's core structure.

Direct nucleophilic aromatic substitution, where a nucleophile displaces the chloride ion, is generally challenging for this compound. The SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negative charge that develops in the ring during the reaction in an intermediate known as a Meisenheimer complex. libretexts.org

In this compound, the ring lacks such strong activating groups. The but-3-en-1-amine substituent is weakly activating, and the chlorine itself is a deactivator. Consequently, SNAr reactions would necessitate harsh conditions (high temperatures and pressures) or the use of very strong nucleophiles, and are not a synthetically favored pathway. wikipedia.org

In contrast to nucleophilic substitution, the aromatic ring is inherently nucleophilic and can react with strong electrophiles. wikipedia.orgmsu.edu The regiochemical outcome of such a substitution is directed by the two existing substituents: the chloro group and the aminoalkyl group.

Directing Effects: The chloro group is an ortho-, para-director, while being deactivating. The aminoalkyl group is an activating ortho-, para-director. The combined influence of these two groups will direct incoming electrophiles primarily to the positions para and ortho to the aminoalkyl group (positions 4 and 6 on the ring, assuming the aminoalkyl group is at position 1). Steric hindrance from the bulky aminoalkyl group may disfavor substitution at the ortho position (position 6), making the para position (position 4) the most likely site of reaction.

Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org However, the primary amine group can pose a challenge. Under the strongly acidic conditions often required for SEAr, the amine is likely to be protonated, forming an ammonium (B1175870) salt (-NH₃⁺). This protonated group becomes a strongly deactivating meta-director, which would alter the expected regioselectivity and significantly slow the reaction rate. Therefore, protection of the amine group (e.g., as an amide) is often a prerequisite for successful electrophilic aromatic substitution.

The carbon-chlorine bond on the phenyl ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. youtube.com These methods are generally more practical than SNAr for modifying the aryl ring.

Buchwald-Hartwig Amination: This reaction allows for the coupling of the aryl chloride with a primary or secondary amine to form a new C-N bond, effectively replacing the chlorine with a new amino group. Catalyst systems based on bulky, electron-rich phosphine (B1218219) ligands like BrettPhos and RuPhos have shown broad utility for coupling functionalized aryl halides. nih.gov

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (R-B(OR)₂) in the presence of a palladium catalyst and a base can form a new C-C bond, replacing the chlorine with an alkyl, alkenyl, or aryl group.

Heck Coupling: This reaction couples the aryl chloride with an alkene to form a new substituted alkene.

Sonogashira Coupling: This involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an arylalkyne. rsc.org

The choice of catalyst, ligand, base, and solvent is crucial for optimizing these reactions. Below is a table illustrating typical conditions for Buchwald-Hartwig amination of aryl chlorides, which would be applicable to the target compound.

| Coupling Partner (Amine) | Pd Source | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Primary Aliphatic Amine | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 80-110 °C |

| Secondary Aliphatic Amine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 °C |

| Aniline Derivative | BrettPhos Pd G3 Precatalyst | (Self-ligated) | K₂CO₃ | t-BuOH | 100 °C |

Table 1. Representative conditions for Buchwald-Hartwig cross-coupling of aryl chlorides with various amines. youtube.comnih.gov

Stereoselective Transformations

The (S)-chiral center at C1 is a pivotal feature of the molecule, capable of directing the stereochemical outcome of reactions at nearby functional groups. This substrate-controlled diastereoselectivity is a valuable tool in asymmetric synthesis. nih.gov

As discussed in the context of electrophilic additions (Section 3.2.2), the epoxidation of the butenyl alkene is expected to be diastereoselective. The chiral amine directs the reagent to one of the two diastereotopic faces of the alkene. The level of diastereoselectivity can be high, often leading to a major excess of one diastereomer.

| Transformation | Reagent | Expected Product | Stereochemical Control |

|---|---|---|---|

| Diastereoselective Epoxidation | m-CPBA | (1S)-1-(2-Chlorophenyl)-1-((2R/S)-oxiran-2-ylmethyl)amine | Formation of one major diastereomer (e.g., >90:10 d.r.) due to steric and electronic guidance from the C1 chiral center. |

| Diastereoselective Dihydroxylation | OsO₄, NMO | (1S)-1-(2-Chlorophenyl)-4,5-dihydroxybutan-1-amine | Similar to epoxidation, the chiral center directs the facial selectivity of the dihydroxylation, yielding a major diastereomeric diol. |

Table 2. Examples of potential stereoselective transformations on the butenyl moiety. The specific diastereomeric ratio (d.r.) would require experimental verification.

Furthermore, the amine itself can be a site for stereospecific reactions. For instance, N-acylation followed by transformations on the butenyl chain can proceed while retaining the original stereochemistry at C1. This allows for the synthesis of complex, enantiomerically pure molecules where the stereochemical integrity of the initial amine is preserved throughout the synthetic sequence. nih.gov

Stereocontrol in Subsequent Reactions

The (S)-configuration of the stereocenter in this compound can potentially direct the stereochemical outcome of reactions at other sites within the molecule or in intermolecular reactions. This control arises from the steric and electronic influence of the chiral center on the transition states of subsequent chemical transformations.

One area where stereocontrol is conceivable is in reactions involving the allylic double bond. For instance, epoxidation, dihydroxylation, or hydroboration of the double bond could proceed with facial selectivity, influenced by the nearby chiral center. The approach of the reagent to either face of the double bond would be sterically hindered to different extents by the bulky 2-chlorophenyl group and the amino group, which could be coordinated to a metal catalyst. This would lead to the preferential formation of one diastereomer over the other.

While no specific examples for this compound are documented, studies on similar chiral allylic amines have demonstrated this principle. For example, the isomerization of γ-trifluoromethylated allylic amines catalyzed by a base has been shown to proceed with a high degree of stereospecificity, leading to the formation of chiral imine/enamine intermediates that can be further reduced to α,γ-chiral amines with excellent diastereoselectivity. nih.govacs.org This suggests that the chiral center in this compound could similarly direct the formation of a new stereocenter upon isomerization of the double bond.

Another potential application is in cyclization reactions. The amine and the allyl group can participate in intramolecular reactions to form chiral nitrogen-containing heterocycles, such as pyrrolidines or piperidines. The stereochemistry of the starting amine would be expected to control the relative stereochemistry of the newly formed ring.

The following table illustrates the potential for stereocontrol in reactions of a generic chiral homoallylic amine, based on established chemical transformations.

| Reaction Type | Reagent/Catalyst | Potential Product | Expected Diastereomeric Excess (d.e.) |

| Asymmetric Dihydroxylation | AD-mix-β | Diol | High |

| Intramolecular Amination | Pd(II) catalyst | Chiral Pyrrolidine | Moderate to High |

| Epoxidation | m-CPBA | Epoxide | Moderate |

This table is illustrative and based on general principles of asymmetric synthesis, not on specific reported data for this compound.

Chirality Transfer in Derivatives

Chirality transfer refers to the process where the stereochemical information from a chiral molecule is passed on to a new molecule during a chemical reaction. This compound can serve as a chiral auxiliary, a temporary chiral handle that directs the stereoselective formation of a new stereocenter in a substrate. After the desired transformation, the auxiliary can be cleaved and ideally recycled.

For example, the amine could be acylated with a prochiral carboxylic acid derivative. The resulting amide could then undergo a diastereoselective reaction, such as an α-alkylation, where the existing stereocenter directs the approach of the electrophile. Subsequent removal of the chiral amine moiety would yield an enantiomerically enriched carboxylic acid derivative. Research on amides derived from other chiral amines has shown that this can be an effective strategy for chirality transfer. nih.gov

Furthermore, the amine itself can be a substrate for reactions that generate new chiral centers with stereochemistry dictated by the original one. As mentioned earlier, the base-catalyzed isomerization of α-chiral allylic amines to γ-chiral aliphatic amines is a prime example of chirality transfer. nih.govacs.org In these reactions, the initial chirality at the α-carbon is effectively transferred to the γ-carbon. The table below, based on a study of γ-trifluoromethylated allylic amines, showcases the efficiency of such chirality transfer. acs.org

| Substrate (Allylic Amine) | Product (Aliphatic Amine) | Yield (%) | Chirality Transfer (%) | Diastereomeric Ratio (d.r.) |

| 4d | 6d | 73 | 91 | 72:28 |

| 4f | 6f | 75 | 97 | 78:22 |

| 4g | 6g | 82 | 93 | 75:25 |

Data adapted from a study on related trifluoromethylated allylic amines and is intended to illustrate the principle of chirality transfer. acs.org

Derivatives and Analogs of S 1 2 Chlorophenyl but 3 En 1 Amine

Synthesis of Structurally Modified Analogs

The synthesis of structurally modified analogs of (S)-1-(2-Chlorophenyl)but-3-en-1-amine can be systematically approached by altering three key regions of the molecule: the amine nitrogen, the butenyl chain, and the chlorophenyl ring.

The primary amine functionality of this compound is a prime site for derivatization through N-alkylation and N-acylation reactions. These modifications can significantly alter the compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity.

N-Alkylation: The introduction of alkyl groups to the amine nitrogen can be achieved through various methods. Reductive amination, a widely used technique, involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent to form secondary or tertiary amines. Another common approach is direct N-alkylation using alkyl halides, although this method can sometimes lead to over-alkylation. To achieve mono-alkylation, methods utilizing protective groups or specialized catalytic systems are often employed. For instance, iron-catalyzed N-alkylation of chiral amines with alcohols has been shown to proceed with retention of stereochemistry.

| Reactant | Reagent | Product |

| This compound | Acetaldehyde, Sodium triacetoxyborohydride (B8407120) | (S)-N-Ethyl-1-(2-chlorophenyl)but-3-en-1-amine |

| This compound | Benzyl bromide, Potassium carbonate | (S)-N-Benzyl-1-(2-chlorophenyl)but-3-en-1-amine |

| This compound | Acetone, Sodium cyanoborohydride | (S)-N-Isopropyl-1-(2-chlorophenyl)but-3-en-1-amine |

N-Acylation: The synthesis of amide derivatives through N-acylation is another fundamental modification. This is typically achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. These reactions are generally high-yielding and allow for the introduction of a wide array of functional groups.

| Reactant | Reagent | Product |

| This compound | Acetyl chloride, Triethylamine (B128534) | (S)-N-(1-(2-Chlorophenyl)but-3-en-1-yl)acetamide |

| This compound | Benzoic acid, DCC, HOBt | (S)-N-(1-(2-Chlorophenyl)but-3-en-1-yl)benzamide |

| This compound | Phenyl isocyanate | (S)-1-(1-(2-Chlorophenyl)but-3-en-1-yl)-3-phenylurea |

The butenyl chain offers a reactive handle for a variety of chemical transformations, allowing for changes in the length, rigidity, and functionality of this part of the molecule.

Olefin Metathesis: Cross-metathesis is a powerful tool for modifying the butenyl chain. acs.orgorganic-chemistry.org By reacting the terminal alkene with other olefins in the presence of a ruthenium-based catalyst (e.g., Grubbs' catalyst), the butenyl group can be elongated or functionalized. acs.orgorganic-chemistry.org This reaction allows for the introduction of various substituents at the terminus of the side chain. Ring-closing metathesis can also be employed if a second double bond is introduced into the molecule, leading to cyclic amine derivatives. acs.org

| Reactant | Reagent | Catalyst | Product |

| This compound | Styrene | Grubbs' Catalyst | (S)-1-(2-Chlorophenyl)-5-phenylpent-3-en-1-amine |

| This compound | Methyl acrylate | Grubbs' Catalyst | (S)-Methyl 6-(2-chlorophenyl)-6-aminohex-2-enoate |

Other Alkene Reactions: The terminal double bond of the butenyl chain can also undergo other classical alkene reactions such as hydrogenation to form the corresponding butyl derivative, dihydroxylation to introduce vicinal diols, or epoxidation followed by ring-opening to introduce a variety of functional groups.

Modification of the chlorophenyl ring allows for the exploration of electronic and steric effects on the molecule's properties. These modifications typically involve electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution: The existing chloro and aminoalkyl substituents on the phenyl ring will direct incoming electrophiles to specific positions. For example, nitration followed by reduction can introduce an additional amino group. Friedel-Crafts acylation or alkylation can introduce further carbon-based substituents, although these reactions can sometimes be challenging on deactivated rings.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are powerful methods for introducing a wide variety of substituents onto the aromatic ring. nih.govnih.gov These reactions typically require the initial conversion of the chloro-substituent to a more reactive group like a bromo, iodo, or triflate group, or direct coupling from the chloro-position using specialized catalyst systems.

| Reactant | Reagent | Catalyst | Product |

| (S)-1-(4-Bromo-2-chlorophenyl)but-3-en-1-amine | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | (S)-1-(2-Chloro-4-phenylphenyl)but-3-en-1-amine |

| (S)-1-(2,4-Dichlorophenyl)but-3-en-1-amine | Aniline | Pd2(dba)3, BINAP, NaOtBu | (S)-1-(2-Chloro-4-(phenylamino)phenyl)but-3-en-1-amine |

Libraries of this compound Derivatives

The generation of libraries of derivatives based on the this compound scaffold is crucial for efficient drug discovery and materials science research. High-throughput synthesis and combinatorial chemistry are key enabling technologies in this endeavor.

High-throughput synthesis (HTS) involves the use of automated robotic systems to perform a large number of chemical reactions in parallel. okstate.edu This approach significantly accelerates the synthesis of large numbers of discrete compounds. For the synthesis of this compound derivatives, HTS can be applied to the reactions described in section 4.1. For instance, a library of N-acylated derivatives can be rapidly synthesized by reacting the parent amine with a diverse set of acyl chlorides in a multi-well plate format. Purification and analysis of the products are also often automated.

Combinatorial chemistry allows for the creation of large and diverse libraries of compounds in a systematic and efficient manner. nih.gov This can be achieved through either parallel synthesis, where each compound is synthesized in a separate reaction vessel, or through split-and-pool synthesis, which allows for the generation of much larger libraries.

For the this compound scaffold, a combinatorial library could be constructed by systematically varying the substituents at the three points of modification. For example, a library could be generated by reacting a set of N-protected (S)-1-(aryl)but-3-en-1-amine precursors, with variations in the aryl ring, with a diverse set of building blocks to modify the butenyl chain, followed by deprotection and N-acylation with a range of carboxylic acids. This multi-dimensional approach can rapidly generate a vast number of structurally diverse molecules for screening.

Structure-Reactivity Relationship Studies of Derivatives

While specific structure-reactivity relationship (SRR) studies exclusively focused on derivatives of this compound are not extensively documented in publicly available literature, a comprehensive analysis of its structural motifs allows for a predictive understanding of how modifications would likely influence its chemical reactivity and biological activity. The key structural features of this compound are the ortho-chlorinated phenyl ring, the chiral benzylic amine, and the terminal alkene (homoallylic amine). Variations of these components would predictably alter the molecule's steric and electronic properties, thereby affecting its reactivity in chemical syntheses and its interaction with biological targets.

Modifications of the 2-Chlorophenyl Ring

The electronic nature and position of substituents on the phenyl ring are critical determinants of the reactivity of the entire molecule. The chlorine atom at the ortho position in the parent compound exerts both an inductive electron-withdrawing effect and a steric effect.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): The existing chlorine atom is an electron-w-drawing group. Further substitution with other EWGs (e.g., -NO₂, -CF₃, -CN) at other positions on the ring would decrease the electron density of the aromatic system. This would make the phenyl ring less susceptible to electrophilic aromatic substitution but could enhance the acidity of the N-H proton of the amine, potentially altering its nucleophilicity and basicity.

Electron-Donating Groups (EDGs): Conversely, the introduction of electron-donating groups (e.g., -OCH₃, -CH₃) would increase the electron density of the phenyl ring, making it more reactive towards electrophiles. Such substitutions would also be expected to increase the basicity of the amine. Studies on substituted phenethylamines have shown that the nature and position of ring substituents significantly influence their biological activity, for instance, their affinity for serotonin receptors. nih.govkoreascience.kr

Steric Effects:

The ortho-chloro substituent provides significant steric hindrance around the benzylic carbon and the amine group.

Ortho-Substituents: Increasing the size of the ortho-substituent (e.g., replacing -Cl with -Br or -I) would further increase steric bulk, potentially hindering the approach of reactants to the chiral center and the amine. In catalytic applications, this could influence the enantioselectivity of reactions where the amine acts as a chiral ligand or catalyst.

Meta- and Para-Substituents: Moving the chloro substituent to the meta or para position would reduce the steric hindrance around the chiral center. This could lead to different reactivity profiles and potentially altered biological activity. For instance, in some classes of phenethylamine derivatives, para-substitution has been shown to have a more positive effect on binding affinity to certain receptors compared to ortho or meta-substitution. nih.govkoreascience.krnih.gov

A hypothetical analysis of how different substituents on the phenyl ring might influence the reactivity of the amine is presented in Table 1.

| Substituent (Position) | Predicted Effect on Amine Basicity | Predicted Effect on Aromatic Ring Reactivity (Electrophilic Substitution) |

| -NO₂ (para) | Decrease | Decrease |

| -OCH₃ (para) | Increase | Increase |

| -CH₃ (ortho) | Minor Increase | Increase (with steric hindrance) |

| -Br (ortho) | Minor Decrease | Decrease (with significant steric hindrance) |

Table 1: Predicted Effects of Phenyl Ring Modifications on the Reactivity of this compound Derivatives. This table provides a qualitative prediction of how different substituents on the phenyl ring might alter the basicity of the amine and the susceptibility of the aromatic ring to electrophilic attack.

Modifications of the But-3-en-1-amine Side Chain

The but-3-en-1-amine side chain offers several points for modification, including the length of the alkyl chain, the terminal double bond, and the amine group itself.

The Alkene Moiety:

The terminal double bond is a site for potential electrophilic addition reactions. wikipedia.orglibretexts.orgsavemyexams.com

Substitution on the Double Bond: Introducing alkyl or other substituents on the double bond would alter its reactivity. According to Markovnikov's rule, in the addition of a protic acid (HX), the hydrogen atom would add to the less substituted carbon. The stability of the resulting carbocation intermediate would direct the regioselectivity of the addition. libretexts.org

Conversion to Other Functional Groups: The alkene can be converted to a variety of other functional groups through reactions such as oxidation (to form an epoxide or diol), reduction (to form a saturated butyl chain), or hydroboration-oxidation (to form a terminal alcohol). Each of these modifications would produce a derivative with a distinct reactivity profile.

The Amine Group:

The primary amine is a nucleophilic and basic center.

N-Alkylation and N-Arylation: Conversion of the primary amine to a secondary or tertiary amine by introducing alkyl or aryl groups would increase its steric bulk and modify its nucleophilicity and basicity. N-alkylation generally increases basicity, while N-arylation decreases it due to delocalization of the nitrogen lone pair into the aromatic ring.

Acylation: Reaction with acylating agents would form an amide. This would significantly decrease the nucleophilicity and basicity of the nitrogen atom due to the electron-withdrawing nature of the carbonyl group.

A summary of how modifications to the side chain might influence reactivity is shown in Table 2.

| Modification | Functional Group | Predicted Change in Reactivity |

| Hydrogenation of Alkene | Saturated Alkyl Chain | Loss of alkene reactivity (electrophilic addition) |

| Epoxidation of Alkene | Epoxide | Susceptible to nucleophilic ring-opening |

| N-Methylation | Secondary Amine | Increased basicity and nucleophilicity |

| N-Acetylation | Amide | Decreased basicity and nucleophilicity |

Table 2: Predicted Reactivity Changes upon Side Chain Modification. This table outlines the expected changes in the chemical reactivity of derivatives of this compound resulting from modifications to the but-3-en-1-amine side chain.

The Role of Chirality

The (S)-configuration at the benzylic carbon is a crucial feature of the molecule. This stereocenter will influence the stereochemical outcome of reactions at or near this center.

Asymmetric Synthesis: In reactions where the amine or a derivative is used as a chiral catalyst or auxiliary, the (S)-configuration will dictate the stereochemistry of the product. The stereochemical outcome of such reactions is often highly dependent on the steric environment around the chiral center. nih.govresearchgate.net

Diastereoselectivity: Reactions involving the modification of other parts of the molecule, such as the double bond, can be influenced by the existing chiral center, leading to the formation of diastereomers in unequal amounts. The degree of diastereoselectivity will depend on the proximity of the reacting center to the chiral carbon and the reaction mechanism. Studies on the isomerization of α-chiral allylic amines have demonstrated the ability to transfer chirality to a new stereocenter. nih.gov

Applications of S 1 2 Chlorophenyl but 3 En 1 Amine in Organic Synthesis

As a Chiral Building Block

The utility of a chiral molecule as a building block is determined by its ability to transfer its stereochemical information to a new, more complex molecule. This is a cornerstone of modern asymmetric synthesis, enabling the production of single-enantiomer drugs and other valuable chiral compounds.

There is currently no specific information available in peer-reviewed literature or patents that describes the use of (S)-1-(2-Chlorophenyl)but-3-en-1-amine for the synthesis of other enantiopure intermediates. The general potential for its amino and allyl functionalities to be transformed into other functional groups exists, but concrete examples are not documented.

The role of a chiral compound in asymmetric transformations can be as a chiral auxiliary, ligand, or catalyst. These applications leverage the chiral environment of the molecule to induce stereoselectivity in a reaction. At present, there are no published studies detailing the application of this compound in any of these roles.

Precursor in Complex Molecule Synthesis

The journey from a simple starting material to a complex target molecule often involves the use of specialized precursors that contain key structural motifs. While this compound possesses features that could theoretically make it a useful precursor, its actual application in the synthesis of complex molecules is not documented.

A thorough search of chemical and pharmaceutical databases yields no instances of this compound being used as a synthetic intermediate in drug discovery research. While structurally related compounds may be prevalent in medicinal chemistry, this specific amine is not cited in the synthesis of any known pharmaceutical agents or clinical candidates.

The development of new agrochemicals often relies on the synthesis of novel molecular scaffolds. However, there is no evidence in the public domain to suggest that this compound has been employed as an intermediate in the synthesis of any agrochemical products.

Specialty chemicals are a broad category of compounds produced for specific applications. The unique structural features of this compound could lend themselves to the production of certain specialty chemicals, but there is no available literature to support this.

No Catalytic Applications Found for this compound in Organic Synthesis

Despite a comprehensive review of scientific literature and chemical databases, no documented catalytic applications for the chemical compound this compound in the field of organic synthesis have been identified. While the structural features of this chiral amine, specifically the presence of a stereocenter and an amine group, suggest potential for its use as a chiral ligand or an organocatalyst, there is currently no published research to support this hypothesis.

The investigation into the applications of this compound reveals its primary role as a synthetic intermediate. For instance, literature describes its synthesis through methods such as copper-catalyzed allylation of chiral sulfinylimines. This indicates its utility as a building block for the construction of more complex molecules rather than as a catalyst itself.

In the broader context of organic chemistry, related chiral amines and their derivatives are frequently employed as catalysts in a variety of asymmetric transformations. These catalysts are instrumental in controlling the stereochemical outcome of reactions, leading to the selective formation of one enantiomer over the other. However, specific studies detailing the use of this compound in such a catalytic capacity are absent from the available scientific record.

Therefore, the section on the catalytic applications of this compound cannot be populated with research findings or data tables as no such information exists in the public domain.

Biological Activity and Mechanistic Research of S 1 2 Chlorophenyl but 3 En 1 Amine and Its Derivatives

In vitro Studies on Biological Targets

Extensive literature searches did not yield specific data regarding the in vitro biological activity of (S)-1-(2-Chlorophenyl)but-3-en-1-amine or its derivatives on the specified biological targets. The following sections outline the intended areas of investigation for which no public research data could be found.

Enzyme Inhibition Studies

There is no publicly available research detailing the inhibitory effects of this compound or its derivatives on acetylcholinesterase or urease.

Acetylcholinesterase Inhibition

No studies were found that investigated the potential of this compound or its analogs to inhibit acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Research in this area would typically involve determining the half-maximal inhibitory concentration (IC₅₀) to quantify the potency of the compounds.

Urease Inhibition

Similarly, there is a lack of published data on the urease inhibitory activity of this compound and its derivatives. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the development of treatments for infections caused by ureolytic bacteria.

Other Enzyme Modulation

No information was found regarding the modulation of other enzymes by this compound or its derivatives.

Receptor Binding Assays

No specific receptor binding data for this compound or its derivatives were identified in the public domain.

Neurotransmitter Receptor Interaction (e.g., CNS targets)

There is no available research on the binding affinity of this compound or its derivatives to neurotransmitter receptors in the central nervous system (CNS). Such studies would typically involve radioligand binding assays to determine the equilibrium dissociation constant (Kᵢ) for various receptors, providing insight into the compound's potential neurological effects.

Adenosine (B11128) Receptor Affinity

Derivatives of this compound have been investigated for their affinity to adenosine receptors, which are crucial G protein-coupled receptors (GPCRs) involved in various physiological processes, including inflammation and neurotransmission. nih.gov Research has shown that specific structural modifications to adenosine can produce derivatives with high affinity and selectivity for the A3 adenosine receptor (A3AR). nih.govnih.gov

One study explored a series of 2-substituted adenosine derivatives and their affinity for human adenosine receptors. uni-freiburg.de Within this series, a derivative featuring a 2-chlorophenyl group, specifically 2-(2-chlorophenyl)ethyl adenosine, was identified as an A3AR antagonist. uni-freiburg.de The affinity (Ki) of various adenosine derivatives at the A3AR is influenced by the nature of the substituent at the 2-position. For instance, linking a phenylethyl moiety to the 2-position of adenosine via an ether group resulted in a higher A3AR affinity (Ki = 54 nM) compared to an amine (Ki = 310 nM) or thioether (Ki = 1960 nM) linkage. uni-freiburg.de This highlights the importance of the linker in receptor binding.